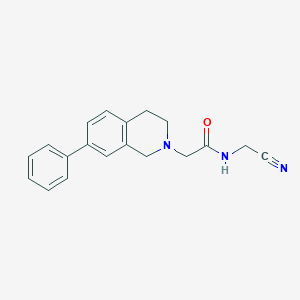
N-(Cyanomethyl)-2-(7-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyanomethyl)-2-(7-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)acetamide, also known as CMI, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. CMI is a member of the family of isoquinoline derivatives and has been studied for its effects on various biochemical and physiological processes.
Mécanisme D'action
N-(Cyanomethyl)-2-(7-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)acetamide is believed to act as an inhibitor of monoamine oxidase (MAO), an enzyme that plays a role in the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting the activity of MAO, this compound may increase the levels of these neurotransmitters in the brain, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on the nervous system, this compound has also been studied for its potential effects on other biochemical and physiological processes. For example, this compound has been shown to have anti-inflammatory effects and may also have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(Cyanomethyl)-2-(7-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)acetamide in scientific research is its relatively simple synthesis method, which allows for large-scale production. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research involving N-(Cyanomethyl)-2-(7-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)acetamide. One area of interest is the development of more potent and selective MAO inhibitors based on the structure of this compound. Additionally, further research is needed to fully understand the potential therapeutic effects of this compound in various disease states. Finally, the development of new synthetic methods for this compound may allow for the production of more diverse derivatives with potential applications in various fields of research.
Méthodes De Synthèse
N-(Cyanomethyl)-2-(7-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)acetamide can be synthesized through a multi-step process involving the reaction of 7-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The resulting product can be purified through various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(Cyanomethyl)-2-(7-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)acetamide has been studied for its potential use in scientific research due to its ability to interact with various biological targets. One area of research involves the study of this compound's effects on the nervous system, particularly in relation to its potential as a treatment for neurological disorders such as Parkinson's disease.
Propriétés
IUPAC Name |
N-(cyanomethyl)-2-(7-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c20-9-10-21-19(23)14-22-11-8-16-6-7-17(12-18(16)13-22)15-4-2-1-3-5-15/h1-7,12H,8,10-11,13-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFCIMQHSYQDLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)C3=CC=CC=C3)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-[[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2778893.png)
![(E)-N-[(1-Benzoylpiperidin-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2778894.png)
![2-(2-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2778895.png)

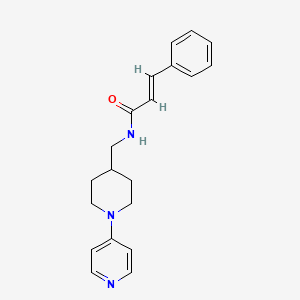
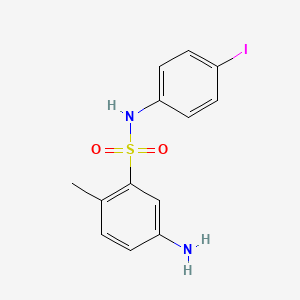
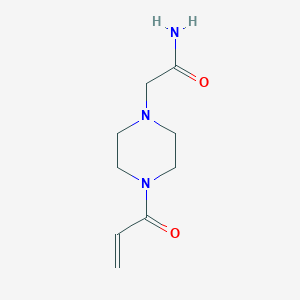

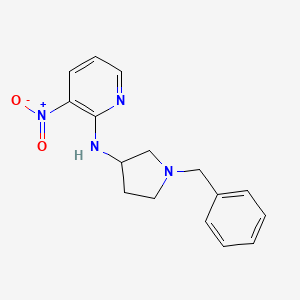

![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide](/img/structure/B2778909.png)
![N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2778910.png)
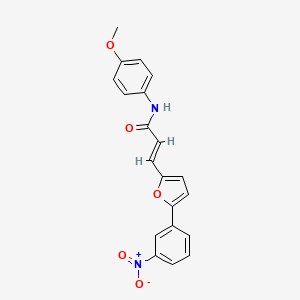
![6-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2778913.png)